Tautomeric Equilibrium Determines Regioselectivity and Isomer Ratios in Derivatization
The 1,5,6,7-tetrahydro-4H-indazol-4-one core exists in three possible tautomeric forms: 1H, 2H, and the less stable OH form. DFT calculations at the B3LYP/6-31G** level indicate that the 2H-tautomer is the global minimum, with the 1H-tautomer being 3.01 kcal/mol higher in energy [1]. This equilibrium is not static; it governs the isomer distribution observed during N-alkylation or acylation reactions, where product ratios can be widely unbalanced, directly impacting the biological activity of downstream compounds [2].
| Evidence Dimension | Relative stability of tautomeric forms (energy difference) |
|---|---|
| Target Compound Data | 2H-tautomer: 0.0 kcal/mol; 1H-tautomer: 3.01 kcal/mol (relative to 2H) |
| Comparator Or Baseline | OH-tautomer: 60.78 kcal/mol (relative to 2H) |
| Quantified Difference | ΔΔG = 3.01 kcal/mol between 1H and 2H tautomers |
| Conditions | B3LYP/6-31G** DFT calculations, gas phase |
Why This Matters
This computational evidence demonstrates that the scaffold's inherent tautomeric bias can be exploited for predictable regioselective functionalization, a critical factor for reproducible SAR studies and scalable inhibitor synthesis.
- [1] Claramunt RM, et al. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. 2006;11(6):415-420. doi:10.3390/11050415 View Source
- [2] Cantini N, et al. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorg Med Chem Lett. 2021;52:128380. doi:10.1016/j.bmcl.2021.128380 View Source
